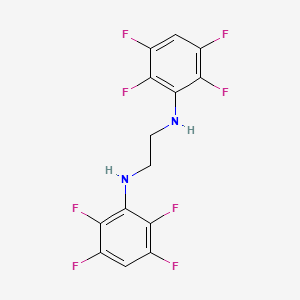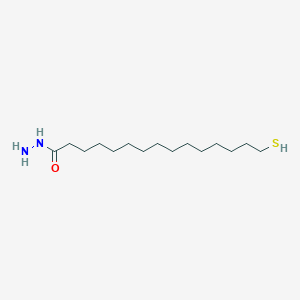
15-Sulfanylpentadecanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Sulfanylpentadecanehydrazide, also known as pentadecanoic acid, 15-mercapto-, hydrazide, is a chemical compound with the molecular formula C15H32N2OS and a molecular weight of 288.492 g/mol . This compound is characterized by the presence of a sulfanyl group (-SH) and a hydrazide group (-NH-NH2) attached to a pentadecane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-Sulfanylpentadecanehydrazide typically involves the reaction of pentadecanoic acid with hydrazine hydrate in the presence of a catalyst. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. The reaction can be represented as follows:
C15H31COOH+NH2NH2→C15H31CONHNH2+H2O
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
15-Sulfanylpentadecanehydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The hydrazide group can be reduced to form amines.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Alkylated hydrazides.
Scientific Research Applications
15-Sulfanylpentadecanehydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 15-Sulfanylpentadecanehydrazide involves its interaction with specific molecular targets and pathways. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The hydrazide group can form hydrazones with carbonyl compounds, which may affect various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Pentadecanoic acid: Lacks the sulfanyl and hydrazide groups.
15-Mercapto-pentadecanoic acid: Contains the sulfanyl group but lacks the hydrazide group.
Pentadecanehydrazide: Contains the hydrazide group but lacks the sulfanyl group.
Uniqueness
15-Sulfanylpentadecanehydrazide is unique due to the presence of both the sulfanyl and hydrazide groups, which confer distinct chemical reactivity and potential biological activity .
Properties
CAS No. |
663157-35-5 |
|---|---|
Molecular Formula |
C15H32N2OS |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
15-sulfanylpentadecanehydrazide |
InChI |
InChI=1S/C15H32N2OS/c16-17-15(18)13-11-9-7-5-3-1-2-4-6-8-10-12-14-19/h19H,1-14,16H2,(H,17,18) |
InChI Key |
LQYHQWKJBUXIDA-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCS)CCCCCCC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[Fluoro(diphenyl)silyl]-1-methylpiperidine](/img/structure/B12540943.png)
![Quinoline, 2-[(4-methyl-1-piperazinyl)methyl]-6-nitro-](/img/structure/B12540950.png)
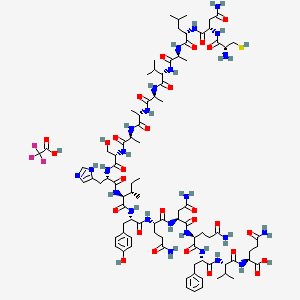
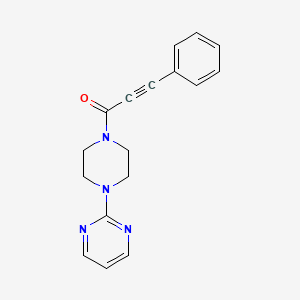
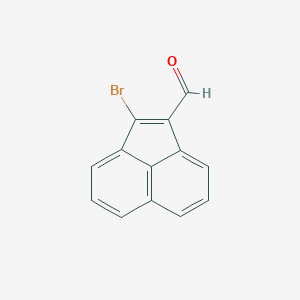
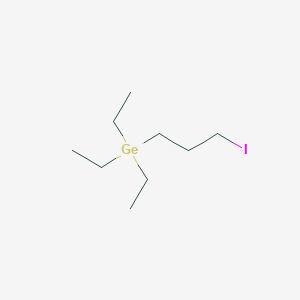
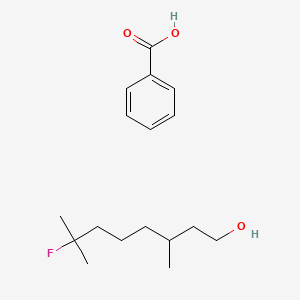
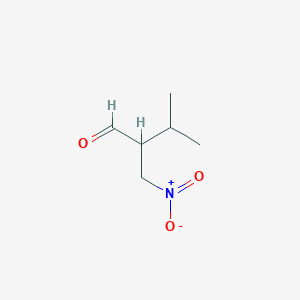
![Ethyl 2-[(2-fluorophenyl)methylidene]butanoate](/img/structure/B12541026.png)
![(Cyclohex-1-en-1-yl)[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B12541032.png)
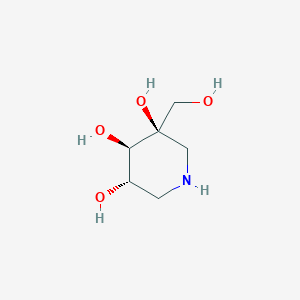
![Acetic acid;1-[dimethyl(phenyl)silyl]ethanol](/img/structure/B12541038.png)
